2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
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Overview
Description
2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and visible light . Another approach includes the use of 1-(2-isocyanophenyl)-1H-pyrroles, which undergo cyclization to form the desired imidazo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and can be used in the development of pharmaceuticals targeting various diseases.
Industry: The compound can be used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or phosphodiesterases, affecting cellular signaling pathways and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the
Properties
CAS No. |
184681-53-6 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-8,8a-dihydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-9-7(11)6-4-2-3-5-10(6)8(9)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
SZQNNSOYXBPYGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CC=CCN2C1=O |
Origin of Product |
United States |
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